1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride

Pharmaceutical Intermediates Quality Control Carbapenem Synthesis

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride is a heterocyclic building block featuring a thiazoline ring fused to an azetidine scaffold, functionalized with a thiol group and stabilized as a hydrochloride salt. The compound is primarily recognized as the essential side-chain intermediate for the oral carbapenem antibiotic tebipenem pivoxil (L-084).

Molecular Formula C6H11ClN2S2
Molecular Weight 210.8 g/mol
CAS No. 179337-57-6
Cat. No. B048765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride
CAS179337-57-6
Synonyms1-(4,5-Dihydro-2-thiazolyl)-3-azetidinethiol Monohydrochloride;  2-(3-Mercaptoazetidin-1-yl)-2-thiazoline Hydrochloride;  3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine Hydrochloride
Molecular FormulaC6H11ClN2S2
Molecular Weight210.8 g/mol
Structural Identifiers
SMILESC1CSC(=N1)[NH+]2CC(C2)S.[Cl-]
InChIInChI=1S/C6H10N2S2.ClH/c9-5-3-8(4-5)6-7-1-2-10-6;/h5,9H,1-4H2;1H
InChIKeyWLQPQHGYHHHITD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol Hydrochloride (CAS 179337-57-6): Core Structural and Functional Profile for Research Procurement


1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride is a heterocyclic building block featuring a thiazoline ring fused to an azetidine scaffold, functionalized with a thiol group and stabilized as a hydrochloride salt. The compound is primarily recognized as the essential side-chain intermediate for the oral carbapenem antibiotic tebipenem pivoxil (L-084) [1]. The free base (CAS 161715-38-4) exists but the hydrochloride salt is preferred for procurement due to its enhanced stability and defined physical properties .

Critical Differentiation of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol Hydrochloride from Superficial Analogs


Generic substitution of 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride with structurally similar azetidine-thiols or thiazoline derivatives fails due to its unique role as the R2 side-chain in tebipenem pivoxil, the first orally bioavailable carbapenem [1]. Modifications to the azetidine-thiazoline moiety significantly alter antibacterial spectrum, hydrolytic stability, and oral bioavailability [2]. The hydrochloride salt form is not interchangeable with the free base; it offers critical handling advantages in synthesis due to its defined melting point (134-136°C) and predictable reactivity .

Quantitative Evidence for Differentiated Procurement: 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol Hydrochloride


Defined Purity Specification vs. Free Base Inconsistency

The hydrochloride salt (CAS 179337-57-6) is consistently specified at ≥95% purity by major vendors, a critical requirement for reproducible synthesis of the advanced pharmaceutical intermediate tebipenem pivoxil . In contrast, the free base (CAS 161715-38-4) shows variable purity specifications across suppliers (often cited as 98% NLT), and lacks the defined melting point (134-136°C) that characterizes the hydrochloride salt's purity . This consistent specification reduces batch-to-batch variability in multi-step syntheses.

Pharmaceutical Intermediates Quality Control Carbapenem Synthesis

Enabling Oral Bioavailability in Carbapenems: A Class-Defining Functional Role

The compound serves as the R2 side-chain in tebipenem pivoxil, which is the first and only clinically available oral carbapenem antibiotic [1]. This side-chain is structurally distinct from those in injectable carbapenems (e.g., imipenem, meropenem) and directly contributes to the drug's oral bioavailability and activity against β-lactamase-producing Enterobacterales [2]. While no direct head-to-head bioactivity data exists for the isolated intermediate, its role is proven by the clinical success of tebipenem pivoxil.

Antibiotic Development Oral Carbapenems Structure-Activity Relationship

Defined Melting Point and Storage Requirements Ensure Handling Reproducibility

The hydrochloride salt exhibits a sharp melting point of 134-136°C, a key quality control parameter absent in the free base (CAS 161715-38-4) for which no melting point is consistently reported . The compound is noted as hygroscopic and requires storage under inert gas at 2-8°C, indicating a well-defined stability profile that must be managed . In contrast, the free base is simply stored in a 'cool, dry place' with no specific hygroscopicity warning, suggesting a different (and potentially less predictable) stability profile .

Analytical Chemistry Stability Testing Synthetic Methodology

Optimal Research and Industrial Application Scenarios for 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol Hydrochloride


Synthesis of Tebipenem Pivoxil and Related Oral Carbapenem Analogs

The compound is the established side-chain intermediate for tebipenem pivoxil, the first oral carbapenem antibiotic [1]. Procurement is essential for laboratories engaged in the total synthesis of this drug, the development of generic versions, or the exploration of novel carbapenem analogs with potential for oral administration. The hydrochloride salt form ensures reliable incorporation into the final active pharmaceutical ingredient (API) [2].

Structure-Activity Relationship (SAR) Studies on Carbapenem Side Chains

As the defining structural feature of an orally bioavailable carbapenem, this compound serves as a benchmark scaffold for medicinal chemistry programs [1]. Researchers investigating the impact of R2 side-chain modifications on antibacterial activity, β-lactamase stability, or pharmacokinetic properties will find this compound indispensable as a control or starting point for derivatization.

Development of Analytical Methods and Quality Control Protocols

The compound's well-defined physical properties (melting point: 134-136°C) and established purity specifications (≥95%) make it a suitable reference standard for developing and validating analytical methods (e.g., HPLC, GC) for tebipenem pivoxil intermediates and related impurities [1]. Its consistent commercial supply supports long-term analytical method lifecycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.